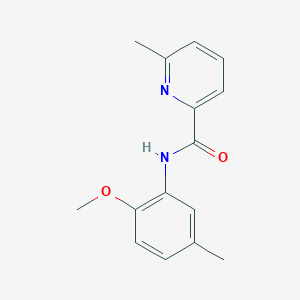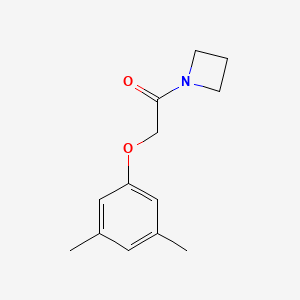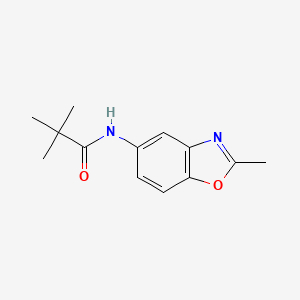![molecular formula C16H14N2O2 B7474710 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor that selectively targets the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has been widely used in scientific research to investigate the role of the PI3K pathway in various physiological and pathological processes.
Mécanisme D'action
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling molecules, such as Akt and mTOR, which are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to induce apoptosis in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one is its specificity for the PI3K pathway, which allows for the selective investigation of this pathway without affecting other signaling pathways. However, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, the use of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
1. Development of more potent and selective PI3K inhibitors for clinical use in cancer therapy.
2. Investigation of the role of the PI3K pathway in other physiological and pathological processes, such as inflammation and neurodegenerative diseases.
3. Combination therapy with 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one and other targeted agents to improve the efficacy of cancer treatment.
4. Development of new delivery systems to improve the solubility and bioavailability of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one for in vivo studies.
5. Investigation of the off-target effects of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one on other signaling pathways to better understand its mechanism of action.
Méthodes De Synthèse
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one can be synthesized through a multi-step process starting from 7-hydroxycoumarin. The key step involves the reaction between 7-hydroxycoumarin and 2-(dimethylamino)ethyl methacrylate to form the intermediate compound, which is then further reacted with 2-bromo-5-methylpyridine to yield 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one.
Applications De Recherche Scientifique
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been extensively used in scientific research as a pharmacological tool to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the activation of PI3K and downstream signaling molecules, such as Akt and mTOR, in a dose-dependent manner.
Propriétés
IUPAC Name |
4-methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-16(19)20-14-10-12(6-7-13(11)14)17-15-5-3-4-8-18(15)2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHTVELIXMJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3C=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


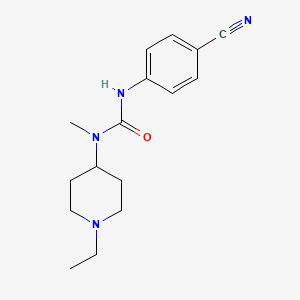



![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
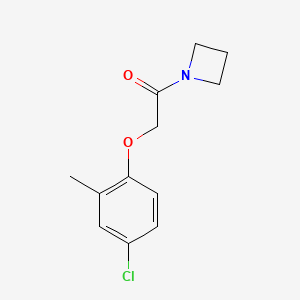
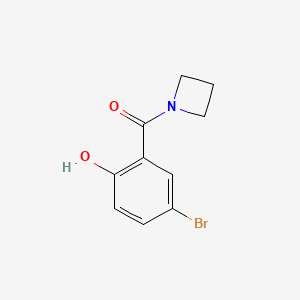
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

